molecular formula C5H3F2NOS B13494962 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde

2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13494962
M. Wt: 163.15 g/mol
InChI Key: FOMJAABIHVFCND-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde is a chemical compound that features a thiazole ring substituted with a difluoromethyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde typically involves the introduction of the difluoromethyl group onto a thiazole ring. One common method is the reaction of a thiazole derivative with a difluoromethylating agent under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. The use of metal-based catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere, mimicking the properties of other functional groups such as hydroxyl or thiol groups. This allows the compound to engage in hydrogen bonding and other interactions with biological targets, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-1,3-thiazole-5-carbaldehyde
  • 2-(Chloromethyl)-1,3-thiazole-5-carbaldehyde
  • 2-(Methyl)-1,3-thiazole-5-carbaldehyde

Comparison: 2-(Difluoromethyl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its trifluoromethyl analog, the difluoromethyl group is less electron-withdrawing, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the difluoromethyl group can form stronger hydrogen bonds compared to the chloromethyl or methyl groups, enhancing its potential biological activity .

Properties

Molecular Formula

C5H3F2NOS

Molecular Weight

163.15 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C5H3F2NOS/c6-4(7)5-8-1-3(2-9)10-5/h1-2,4H

InChI Key

FOMJAABIHVFCND-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(F)F)C=O

Origin of Product

United States

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